molecular formula C19H36O3Si2 B120170 3,5-Bis(tert-butyldimethylsilyloxy)benzyl alcohol CAS No. 103929-84-6

3,5-Bis(tert-butyldimethylsilyloxy)benzyl alcohol

Cat. No. B120170
M. Wt: 368.7 g/mol
InChI Key: IRILFJSTRCNMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the context of synthesizing related compounds, Paper 1 describes the kinetic resolution of a silyloxy pentanol derivative using Lipase TL at low temperatures, leading to high enantiomeric purity of the resulting alcohol and acetate . This suggests that enzymatic methods could potentially be applied to the synthesis of "3,5-Bis(tert-butyldimethylsilyloxy)benzyl alcohol" to achieve enantiomerically enriched products.

Molecular Structure Analysis

Paper 3 provides a detailed analysis of the molecular structure, vibrational spectra,

Scientific Research Applications

Catalytic Secondary Benzylation

The study by Masahiro Noji et al. (2003) explores the efficacy of metal triflates, including lanthanoid, scandium, and hafnium triflates, in catalyzing secondary benzylation reactions. This system proves highly effective for the secondary benzylation of various nucleophiles, including those bearing acid-sensitive functional groups like tert-butyldimethylsilyloxy. The process showcases the utility of such silyloxy groups in facilitating reactions under mild conditions, thereby preserving the integrity of sensitive functional groups (Noji et al., 2003).

Diels-Alder Reactions

Dissanayake et al. (2020) identify 2,5-Bis(tert-butyldimethylsilyloxy)furans as effective vicinal bisketene equivalents for Diels-Alder reactions. These compounds facilitate the synthesis of highly substituted para-hydroquinones through a one-pot Diels-Alder/ring-opening/tautomerization sequence. The study underscores the role of tert-butyldimethylsilyloxy groups in enabling mild reaction conditions and showcasing their applicability in natural product synthesis, such as the neuroprotective agent indanostatin (Dissanayake et al., 2020).

Photochemical Studies

Research by Perrotta et al. (2011) on the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters sheds light on the generation of benzyl cations under specific conditions. While this study doesn't directly involve 3,5-Bis(tert-butyldimethylsilyloxy)benzyl alcohol, it provides insight into the behavior of benzyl alcohols and esters in photochemical processes, which could be relevant for understanding the photostability and reactivity of similar compounds (Perrotta et al., 2011).

properties

IUPAC Name

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRILFJSTRCNMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol

Synthesis routes and methods

Procedure details

Methyl 3,5-di-tert-butyldimethylsilyloxybenzoate (170 g, 0.429 mole) was dissolved in ether (800 ml) and cooled to 10° C. Lithium aluminum hydride (14.2 g, 0.374 mole) was added in small portions. After 0.5 h TLC revealed complete conversion (dichloromethane:methanol 95:5), and water (20 ml) was added dropwise to destroy the excess of lithium aluminum hydride. Water/formic acid 4:1 (500 ml) was added to dissolve the aluminum salts, the organic layer was separated, and the aqueous layer was extracted with ether. The combined ether layers were washed with 0.4M sodium hydroxide, water, and brine. After drying (sodium sulfate), the ether was removed in vacuo to yield 147 g of the benzyl alcohol (0.399 mole, 93%).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.